![molecular formula C7H14ClNO B2548837 4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride CAS No. 1403865-39-3](/img/structure/B2548837.png)
4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride
Vue d'ensemble
Description
“4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1403865-39-3 . It has a molecular weight of 163.65 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-aminobicyclo[2.2.1]heptan-1-ol . The InChI code for this compound is 1S/C7H13NO/c8-6-1-3-7(9,5-6)4-2-6/h9H,1-5,8H2 .
Physical And Chemical Properties Analysis
The compound “4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride” is a solid . It should be stored in a refrigerator .
Applications De Recherche Scientifique
Chemical Structure and Characteristics
4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride is a chemical compound characterized by its bicyclic structure, which is integral to its diverse applications in pharmaceutical research. Norbornane compounds, including those resembling 4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride, are known for their unique molecular shape, voluminous bicyclic carbon skeleton, and the sterically fixed position of their substituents. This makes them particularly useful in drug research, not only as active medicaments but also as test molecules for studying structure-activity relationships due to their special characteristics (Buchbauer & Pauzenberger, 1991). The period from 1967 to 1980 saw significant interest in these compounds within drug research, highlighting their relevance in the development and testing of new pharmaceuticals.
Safety and Hazards
Propriétés
IUPAC Name |
4-aminobicyclo[2.2.1]heptan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-6-1-3-7(9,5-6)4-2-6;/h9H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEUQJKVIMOEJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide](/img/structure/B2548754.png)
![5-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2548756.png)

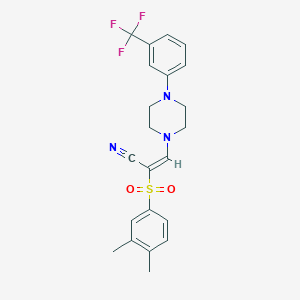
![[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] acetate](/img/structure/B2548760.png)
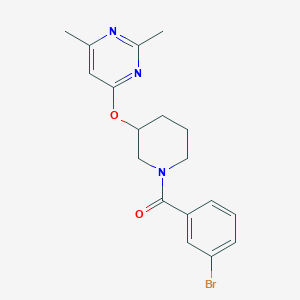
![Ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2548763.png)
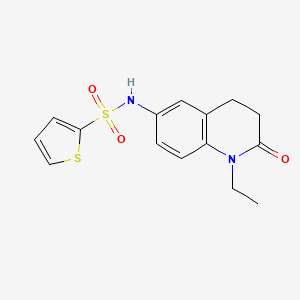
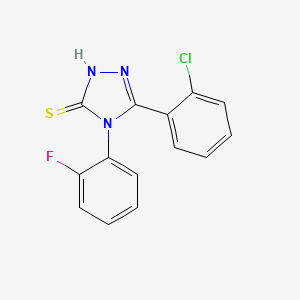
![1-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2548770.png)
![4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2548772.png)
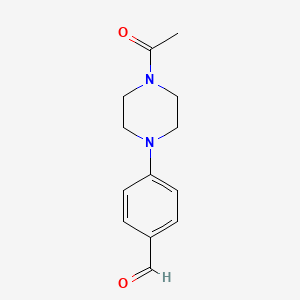
![2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B2548775.png)
![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2548776.png)